1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including an azetidine ring, a piperidine ring, and a thioether group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
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Formation of the Azetidine Ring:
- Starting from a suitable precursor, such as 4-(isopropylthio)benzaldehyde, the azetidine ring can be formed through a cyclization reaction. This often involves the use of reagents like sodium hydride (NaH) and a suitable solvent like tetrahydrofuran (THF).
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Acylation:
- The azetidine intermediate is then acylated with 2-(4-(isopropylthio)phenyl)acetyl chloride in the presence of a base such as triethylamine (TEA) to form the desired acylated azetidine derivative.
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Formation of the Piperidine Ring:
- The final step involves the coupling of the acylated azetidine with piperidine-4-carboxylic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: HNO₃, Br₂
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its multiple functional groups.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidine-4-carboxamide
- 1-(1-(2-(4-(Methylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
Comparison: Compared to similar compounds, 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the presence of both azetidine and piperidine rings, which may confer distinct chemical and biological properties. The isopropylthio group also adds to its uniqueness, potentially affecting its reactivity and interactions with biological targets.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research could uncover new uses and mechanisms of action, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-14(2)26-18-5-3-15(4-6-18)11-19(24)23-12-17(13-23)22-9-7-16(8-10-22)20(21)25/h3-6,14,16-17H,7-13H2,1-2H3,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOIOACLSNSWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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